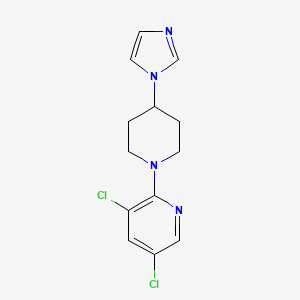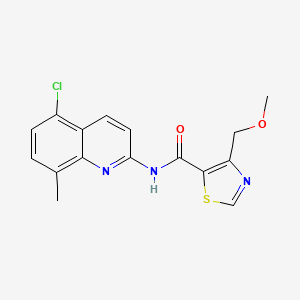
3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with dichloro groups and an imidazole-piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Attachment of the Piperidine Moiety: : The piperidine ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a piperidine precursor under basic conditions.
-
Chlorination of the Pyridine Ring: : The final step involves the chlorination of the pyridine ring at the 3 and 5 positions. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products
Applications De Recherche Scientifique
3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The piperidine moiety may interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2-(4-imidazol-1-yl)pyridine: Lacks the piperidine moiety, which may result in different biological activity and chemical properties.
2-(4-Imidazol-1-ylpiperidin-1-yl)pyridine: Lacks the dichloro groups, potentially affecting its reactivity and interaction with molecular targets.
3,5-Dichloro-2-(4-piperidin-1-yl)pyridine: Lacks the imidazole ring, which may alter its coordination properties and biological activity.
Uniqueness
3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine is unique due to the presence of both the imidazole and piperidine moieties, along with the dichloro substitution on the pyridine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3,5-dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4/c14-10-7-12(15)13(17-8-10)18-4-1-11(2-5-18)19-6-3-16-9-19/h3,6-9,11H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDQWHATSAVJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=C2)C3=C(C=C(C=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide](/img/structure/B6626973.png)
![2-(5-chloropyridin-2-yl)-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6626987.png)
![N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide](/img/structure/B6626994.png)

![5-[4-(5-Nitro-1,3-thiazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6627004.png)
![4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine](/img/structure/B6627014.png)
![2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole](/img/structure/B6627016.png)
![N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide](/img/structure/B6627022.png)
![2-[(5-fluoropyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6627025.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6627041.png)
![7-(3,5-dichloropyridin-2-yl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6627053.png)
![3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile](/img/structure/B6627059.png)
![2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide](/img/structure/B6627065.png)
![2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B6627079.png)
